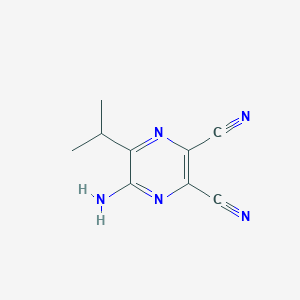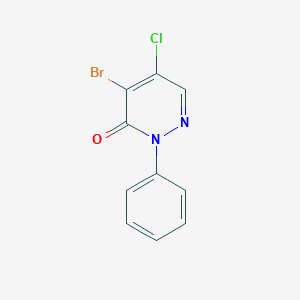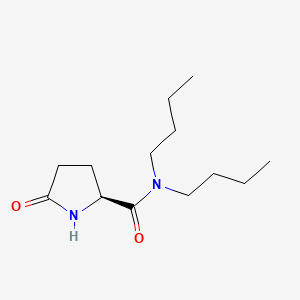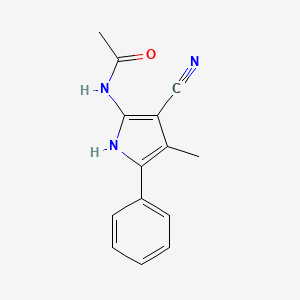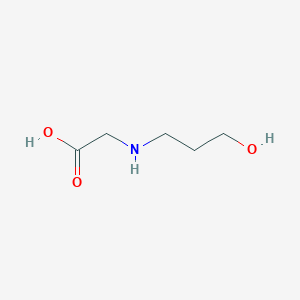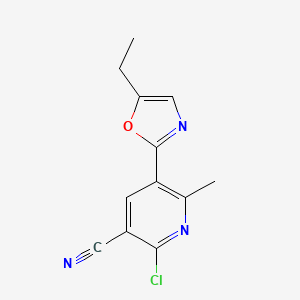
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile is a chemical compound with a complex structure that includes a chloro group, an oxazole ring, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. The process may include the formation of the oxazole ring, followed by the introduction of the chloro and nicotinonitrile groups under specific reaction conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinonitrile derivatives and oxazole-containing molecules. These compounds may share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest in various scientific fields Its complex structure and potential applications make it a valuable subject for further research and development
Properties
CAS No. |
898229-16-8 |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
2-chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-3-9-6-15-12(17-9)10-4-8(5-14)11(13)16-7(10)2/h4,6H,3H2,1-2H3 |
InChI Key |
BEOWPMICMGZPPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)C2=C(N=C(C(=C2)C#N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
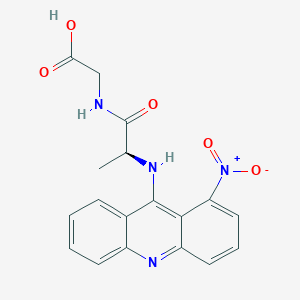
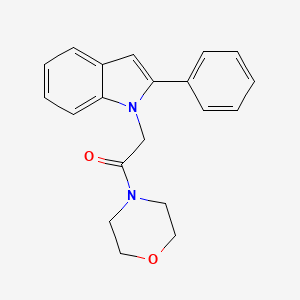
![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)



![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)

